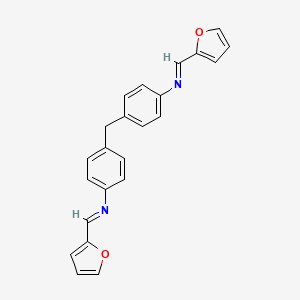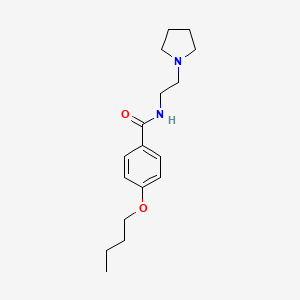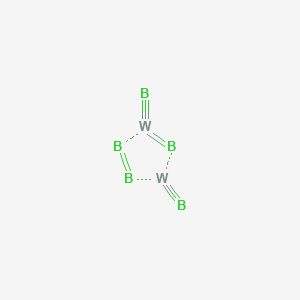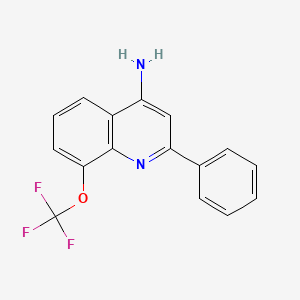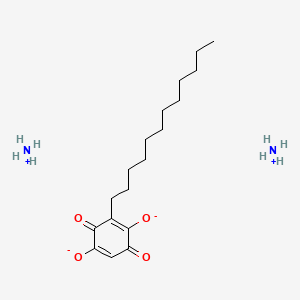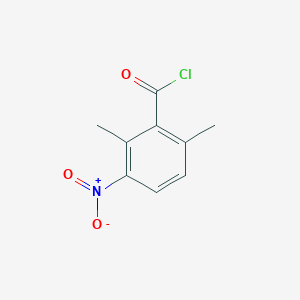
(s)-2-Aminocyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Aminocyclohexanol is a chiral compound with the molecular formula C6H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Aminocyclohexanol can be synthesized through several methods. One common approach involves the reduction of 2-nitrocyclohexanol using hydrogen in the presence of a palladium catalyst. Another method includes the asymmetric reduction of 2-cyclohexenone using chiral catalysts to obtain the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrocyclohexanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: this compound is used in the production of fine chemicals and as a precursor for various agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Aminocyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
®-2-Aminocyclohexanol: The enantiomer of (S)-2-Aminocyclohexanol, with similar chemical properties but different biological activities.
Cyclohexanol: Lacks the amino group, making it less versatile in certain synthetic applications.
2-Aminocyclopentanol: A smaller ring structure, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups on the cyclohexane ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(1S)-2-aminocyclohexan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5?,6-/m0/s1 |
Clave InChI |
PQMCFTMVQORYJC-GDVGLLTNSA-N |
SMILES isomérico |
C1CCC([C@H](C1)O)N |
SMILES canónico |
C1CCC(C(C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
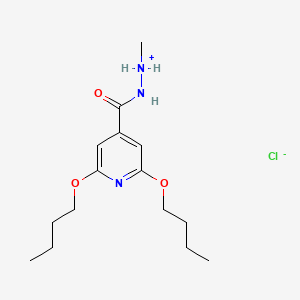
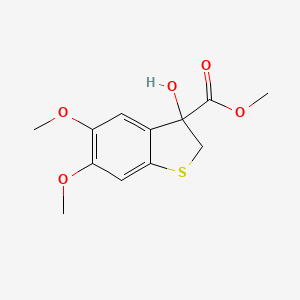
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
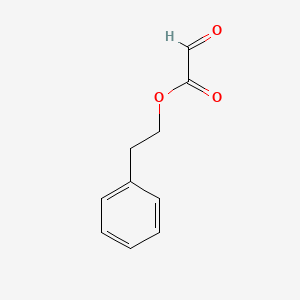
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
